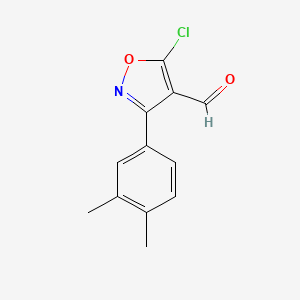

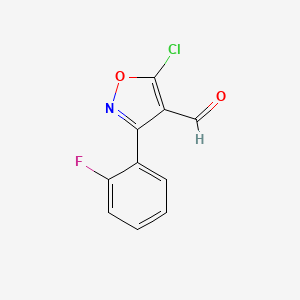

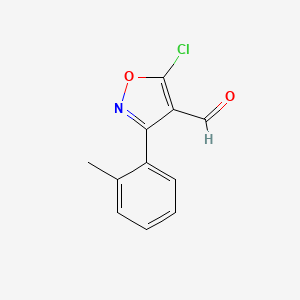

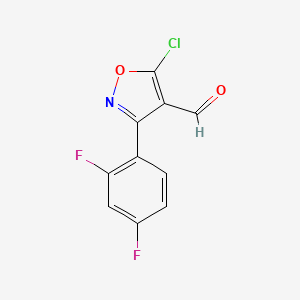

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (5-Cl-3-Cl-1,2-OCA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Isoxazole derivatives, including the compound , have been recognized for their antimicrobial properties. They are often incorporated into pharmacological research for developing new antimicrobial agents. The presence of the isoxazole ring can contribute to the inhibition of bacterial and fungal growth, making it a valuable scaffold for drug discovery .

Anti-inflammatory Agents

The structural motif of isoxazole is known to exhibit anti-inflammatory effects. Research into 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde could lead to the development of novel anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis and other inflammatory disorders .

Anticancer Research

Compounds with an isoxazole core are being explored for their potential use in cancer treatment. The ability to induce apoptosis in cancer cells or inhibit cell proliferation makes this compound a candidate for further study in oncology, particularly in the synthesis of chemotherapeutic agents .

Antiviral Applications

Isoxazole derivatives have shown promise as antiviral agents. The compound’s structure could be pivotal in the synthesis of new drugs aimed at treating viral infections, including influenza and other RNA viruses, by disrupting viral replication processes .

Neuroprotective Properties

Research has indicated that isoxazole compounds may possess neuroprotective properties. This makes 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde a potential subject for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Agricultural Chemicals

The isoxazole ring is a common feature in the molecular structure of various herbicides and pesticides. Investigating the applications of 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde in agriculture could lead to the creation of new, more effective agricultural chemicals that help manage pests and diseases in crops .

Organic Synthesis Intermediates

Isoxazole derivatives serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. The compound’s reactivity makes it useful in various organic synthesis reactions, contributing to the production of a wide range of chemical entities .

Material Science

Emerging research suggests that isoxazole derivatives could play a role in material science, particularly in the development of organic semiconductors and other electronic materials due to their unique electronic properties .

properties

IUPAC Name |

5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHKCSBZMWZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)